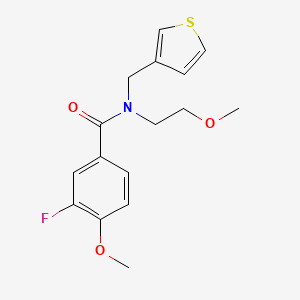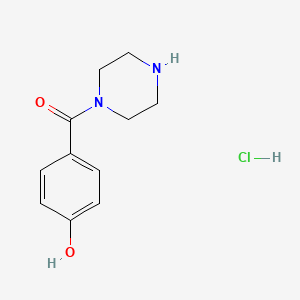
Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate” is a chemical compound with the molecular formula C18H21BrN2O3 and a molecular weight of 393.275 . It is used in proteomics research applications .
Molecular Structure Analysis
The molecular structure of “Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate” is represented by the formula C18H21BrN2O3 . This indicates that the molecule is composed of 18 carbon atoms, 21 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate” is a white to yellow solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the sources I have.Aplicaciones Científicas De Investigación
Bone Defect Healing
Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate has shown promise in the field of orthopedics , particularly in bone defect healing. A study demonstrated that a related compound, butyl flufenamate, when applied topically as an ointment, promoted the healing of cranial defects in mice by inducing BMP2 secretion in skin mesenchymal stem cells . This suggests that derivatives of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate could be developed into topical ointments for accelerating bone healing.
Photoredox Catalysis
In the realm of organic chemistry , this compound has potential applications in photoredox catalysis. The related bicyclo[1.1.0]butyl radical cations, which can be synthesized through photoredox catalysis, have been used to undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions . This indicates that Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate could be utilized in synthesizing new chemical entities through similar catalytic processes.
Proteomics Research
Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate is available for purchase as a reagent for proteomics research . In this field, it could be used to study protein interactions, modifications, and functions, contributing to our understanding of various biological processes and diseases.
Synthesis of Quinoline Derivatives
Quinolines, including Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate, are important in the synthesis of other quinoline derivatives . These derivatives have a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . They are also used in the manufacturing of dyes, food colorants, pH indicators, and other organic compounds.
Agrochemicals
Many quinoline derivatives are found to have applications as agrochemicals . They can be used in the development of pesticides and herbicides, contributing to agricultural productivity and pest management .
Bio-organic and Bio-organometallic Processes
Quinoline derivatives are also used in the study of bio-organic and bio-organometallic processes . These studies can lead to the development of new materials and catalysts that can be used in various industrial applications .
Safety and Hazards
The safety information available indicates that “Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .
Propiedades
IUPAC Name |
butyl 6-bromo-4-morpholin-4-ylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3/c1-2-3-8-24-18(22)16-12-17(21-6-9-23-10-7-21)14-11-13(19)4-5-15(14)20-16/h4-5,11-12H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLLSRRRDZVSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate](/img/structure/B2949574.png)
![N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2949580.png)



![1-(3,4-dimethylphenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2949585.png)
![1,8-Dioxaspiro[4.5]decan-4-one](/img/structure/B2949586.png)

![ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)


![Cis-1-(Tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[Cyclopenta[D]Isoxazole-6,4-Piperidine]-3-Carboxylic Acid](/img/structure/B2949595.png)
